molecular formula C18H30OS B14685733 2,6-Di-tert-butyl-4-(tert-butylsulfanyl)phenol CAS No. 26532-81-0

2,6-Di-tert-butyl-4-(tert-butylsulfanyl)phenol

Cat. No.: B14685733
CAS No.: 26532-81-0
M. Wt: 294.5 g/mol
InChI Key: QZQLEVJVXYLVPQ-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-(tert-butylsulfanyl)phenol is an organic compound characterized by the presence of tert-butyl groups and a sulfanyl group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications to prevent oxidation and degradation of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-Di-tert-butylphenol with tert-butylthiol in the presence of a catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale alkylation processes using Friedel-Crafts alkylation techniques. The reaction is catalyzed by aluminum phenoxide or other suitable catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-(tert-butylsulfanyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Di-tert-butyl-4-(tert-butylsulfanyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 2,6-Di-tert-butyl-4-(tert-butylsulfanyl)phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this process by stabilizing the resulting phenoxyl radical through resonance. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and preventing further oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-(tert-butylsulfanyl)phenol stands out due to the presence of the tert-butylsulfanyl group, which imparts unique chemical properties and reactivity. This makes it particularly effective in applications requiring strong antioxidant protection and stability under harsh conditions .

Properties

CAS No.

26532-81-0

Molecular Formula

C18H30OS

Molecular Weight

294.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-tert-butylsulfanylphenol

InChI

InChI=1S/C18H30OS/c1-16(2,3)13-10-12(20-18(7,8)9)11-14(15(13)19)17(4,5)6/h10-11,19H,1-9H3

InChI Key

QZQLEVJVXYLVPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)C

Origin of Product

United States

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